Cas no 2137551-67-6 (2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid)

2-Chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid is a specialized organic compound featuring a chloro-substituted propanoic acid backbone linked to a methanesulfonyl-functionalized pyrazole moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both sulfonyl and carboxylic acid groups enhances its utility in nucleophilic substitution and coupling reactions, while the pyrazole ring contributes to potential biological activity. Its well-defined chemical properties facilitate precise modifications, aiding in the development of targeted molecules. The compound is typically characterized by high purity and stability, ensuring consistent performance in research and industrial applications.
2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid structure
2137551-67-6 structure
商品名:2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid
CAS番号:2137551-67-6
MF:C7H9ClN2O4S
メガワット:252.675359487534
CID:6409762
PubChem ID:165862159

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid
    • EN300-1114926
    • 2137551-67-6
    • インチ: 1S/C7H9ClN2O4S/c1-15(13,14)5-2-9-10(3-5)4-6(8)7(11)12/h2-3,6H,4H2,1H3,(H,11,12)
    • InChIKey: NLFISHGYKNWCPB-UHFFFAOYSA-N
    • ほほえんだ: ClC(C(=O)O)CN1C=C(C=N1)S(C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 251.9971556g/mol
  • どういたいしつりょう: 251.9971556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 339
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1114926-0.5g
2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid
2137551-67-6 95%
0.5g
$1152.0 2023-10-27
Enamine
EN300-1114926-0.1g
2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid
2137551-67-6 95%
0.1g
$1056.0 2023-10-27
Enamine
EN300-1114926-1.0g
2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid
2137551-67-6
1g
$1057.0 2023-05-26
Enamine
EN300-1114926-2.5g
2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid
2137551-67-6 95%
2.5g
$2351.0 2023-10-27
Enamine
EN300-1114926-0.25g
2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid
2137551-67-6 95%
0.25g
$1104.0 2023-10-27
Enamine
EN300-1114926-10.0g
2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid
2137551-67-6
10g
$4545.0 2023-05-26
Enamine
EN300-1114926-5g
2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid
2137551-67-6 95%
5g
$3479.0 2023-10-27
Enamine
EN300-1114926-5.0g
2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid
2137551-67-6
5g
$3065.0 2023-05-26
Enamine
EN300-1114926-0.05g
2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid
2137551-67-6 95%
0.05g
$1008.0 2023-10-27
Enamine
EN300-1114926-1g
2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid
2137551-67-6 95%
1g
$1200.0 2023-10-27

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid 関連文献

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acidに関する追加情報

Introduction to 2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 2137551-67-6)

2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 2137551-67-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro substituent and a methanesulfonyl group attached to a propanoic acid backbone, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and drug discovery efforts.

The significance of 2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid lies in its potential as a building block for the synthesis of novel bioactive molecules. Pyrazole derivatives have been extensively studied due to their ability to interact with various biological targets, including enzymes and receptors. The introduction of functional groups such as the chloro and methanesulfonyl moieties enhances the molecule's pharmacological profile, enabling it to serve as a versatile intermediate in the development of new therapeutic agents.

In recent years, there has been a surge in research focused on identifying and optimizing small molecules that can modulate inflammatory pathways, which are implicated in numerous diseases such as cancer, autoimmune disorders, and metabolic syndromes. The pyrazole core of 2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid has shown promise in this context, with several studies demonstrating its ability to inhibit key enzymes involved in inflammation. For instance, derivatives of pyrazole have been reported to suppress the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that catalyze the production of pro-inflammatory mediators.

Moreover, the methanesulfonyl group in this compound adds an additional layer of functionality that can be exploited for further derivatization. Methanesulfonyl groups are known to enhance binding affinity and metabolic stability, making them valuable in drug design. The combination of these features makes 2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid a compelling candidate for further investigation.

One of the most exciting areas of research involving this compound is its potential application in oncology. Pyrazole derivatives have been investigated for their ability to interfere with cancer cell proliferation and survival. Preclinical studies have suggested that certain pyrazole-based compounds can induce apoptosis in tumor cells while sparing healthy cells. The structural motif present in 2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid aligns well with this goal, as it allows for selective targeting of cancer-specific pathways.

Recent advances in computational chemistry have also played a crucial role in understanding the behavior of this compound. Molecular docking studies have been employed to predict how 2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid interacts with biological targets such as protein kinases and transcription factors. These studies have provided insights into the compound's binding affinity and mode of action, guiding the design of more potent derivatives.

The synthesis of 2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the introduction of the chloro substituent at the 2-position of the pyrazole ring, followed by functionalization at the 3-position with a propanoic acid moiety. The methanesulfonyl group is typically introduced through nucleophilic substitution or other coupling reactions that preserve the integrity of the pyrazole core.

In addition to its pharmaceutical applications, 2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-y)propanoic acid has shown potential in agrochemical research. Pyrazole derivatives are known for their herbicidal and fungicidal properties, and modifications to this scaffold could lead to novel compounds that offer improved crop protection solutions.

The safety profile of 2-chloro-3-(4-methanesulfonyl-lH-pyrazol-l-yI)propanonic acld is another critical aspect that has been studied extensively. Acute toxicity tests have indicated that this compound is relatively non-toxic at moderate doses, suggesting its potential for safe use in both laboratory and industrial settings. However, further studies are needed to assess long-term effects and potential side interactions.

The future directions for research on 2-chloro-o-(4-methansulfo-vyI-lH-pyrazoI-I-I)-propanoic acld include exploring its role in treating neurological disorders. Emerging evidence suggests that pyrazole derivatives can modulate neurotransmitter systems, making them candidates for therapies targeting conditions such as Alzheimer's disease and Parkinson's disease.

In conclusion, 2-chloro-o(4-methansulfo-vyl-lH-pyrarznl-I)-propantoic acld (CAS No. 2137551676) represents a promising compound with diverse applications across multiple fields. Its unique structural features make it an excellent candidate for further development into novel therapeutic agents. As research continues to uncover new biological activities and synthetic methodologies, 2-chlor-o(4-methansulfonvlyI-IH-pyrarrol-I)-propantoic acld is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.

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